![molecular formula C16H13N3O2S B2458061 Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903509-81-8](/img/structure/B2458061.png)
Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a fused benzene and thiazole ring . The compound also contains a pyridine ring and an azetidine ring, which are both nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . The specific molecular structure of “Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is not provided in the retrieved papers.Scientific Research Applications
- Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone derivatives have been explored for their potential as antitumor agents . These compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for further development.
- Researchers have investigated the antibacterial activity of benzothiazole derivatives, including those containing the pyridin-3-yloxy moiety. These compounds may serve as effective agents against bacterial infections .
- Some benzothiazole-based compounds have shown antidiabetic properties. By modifying the structure of Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, researchers aim to develop novel antidiabetic drugs .
- The anti-inflammatory activity of benzothiazole derivatives is an area of interest. These compounds may help mitigate inflammatory responses in various diseases .
- Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone derivatives have been evaluated for their antifungal properties. Understanding their mechanisms of action can aid in combating fungal infections .
- Beyond biological applications, benzothiazole compounds possess interesting optical and coordination properties. These features make them relevant in materials science and catalysis .
Antitumor Activity
Antibacterial Properties
Antidiabetic Potential
Anti-Inflammatory Effects
Antifungal Applications
Optical and Coordination Properties
Mechanism of Action
Target of Action
Similar compounds have been reported to have antitumor potential against different cell lines such as mcf-7 and caco-2 .
Mode of Action
It’s known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cell lines like hela .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit c-jun n-terminal kinase-3 (jnk3), which plays a crucial role in various cellular processes, including inflammation, apoptosis, and cellular differentiation .
Result of Action
Similar compounds have shown significant antitumor activity . For instance, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Action Environment
It’s known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
1,3-benzothiazol-6-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-16(11-3-4-14-15(6-11)22-10-18-14)19-8-13(9-19)21-12-2-1-5-17-7-12/h1-7,10,13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKZUCHJVJJQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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